[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine
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Overview
Description
[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine is an organic compound with the molecular formula C11H18N2O It is characterized by the presence of an amino group, a methoxyphenyl group, and a dimethylamine group
Scientific Research Applications
[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine typically involves the following steps:
Starting Material: The synthesis begins with 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol.
Catalytic Hydrogenation: The starting material is dissolved in an organic solvent and subjected to catalytic hydrogenation using a Co-NiO dual catalyst at a temperature range of 80-140°C and a pressure of 0.1-0.5 MPa.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. The use of high-activity catalysts and efficient reaction conditions ensures a scalable and cost-effective production method .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Mechanism of Action
The mechanism of action of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- [2-Amino-1-(3-Methoxyphenyl)Ethyl]Dimethylamine
- [2-Amino-2-(4-Methoxyphenyl)Ethyl]Dimethylamine
- [2-Amino-1-(2-Methoxyphenyl)Ethyl]Dimethylamine
Comparison:
- Structural Differences: The position of the methoxy group on the phenyl ring varies among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Properties: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity in biological systems .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)11(8-12)9-4-6-10(14-3)7-5-9/h4-7,11H,8,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFDGMFDUHMXCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407377 |
Source
|
Record name | [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851169-57-8 |
Source
|
Record name | [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-amino-1-(4-methoxyphenyl)ethyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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